molecular formula C59H80O10 B14183068 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-40-1

Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate

Cat. No.: B14183068
CAS No.: 918626-40-1
M. Wt: 949.3 g/mol
InChI Key: HBOXYXCZWBCVMI-UHFFFAOYSA-N
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Description

Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a heptanedioate backbone, with tridecyloxy chains extending from the benzoyl groups. Its molecular formula is C59H80O10, and it has a molecular weight of 949.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves a multi-step process. One common method includes the esterification of heptanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active benzoyloxyphenyl moieties that can interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
  • Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate

Uniqueness

Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is unique due to its longer tridecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .

Properties

CAS No.

918626-40-1

Molecular Formula

C59H80O10

Molecular Weight

949.3 g/mol

IUPAC Name

bis[4-(4-tridecoxybenzoyl)oxyphenyl] heptanedioate

InChI

InChI=1S/C59H80O10/c1-3-5-7-9-11-13-15-17-19-21-26-46-64-50-34-30-48(31-35-50)58(62)68-54-42-38-52(39-43-54)66-56(60)28-24-23-25-29-57(61)67-53-40-44-55(45-41-53)69-59(63)49-32-36-51(37-33-49)65-47-27-22-20-18-16-14-12-10-8-6-4-2/h30-45H,3-29,46-47H2,1-2H3

InChI Key

HBOXYXCZWBCVMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC

Origin of Product

United States

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